molecular formula C14H12ClNO5S B424901 methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B424901
M. Wt: 341.8g/mol
InChI Key: XSVVVCKGALYFJB-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorohydroxybenzylidene moiety, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to a single bond.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a saturated benzylidene derivative.

Scientific Research Applications

Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chlorohydroxybenzylidene moiety can interact with active sites, while the thiazolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Uniqueness

Methyl 2-[(5E)-5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorohydroxybenzylidene moiety and a thiazolidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8g/mol

IUPAC Name

methyl 2-[(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C14H12ClNO5S/c1-7(13(19)21-2)16-12(18)11(22-14(16)20)6-8-3-4-10(17)9(15)5-8/h3-7,17H,1-2H3/b11-6+

InChI Key

XSVVVCKGALYFJB-IZZDOVSWSA-N

SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O

Origin of Product

United States

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